2,3-Dihydro-7-azaindole Exhibits Distinct Basicity (pKa) Compared to Aromatic 7-Azaindole, Altering Protonation State Under Physiological Conditions
2,3-Dihydro-7-azaindole has a predicted pKa of 10.75±0.20 , which is significantly different from the pKa of aromatic 7-azaindole (reported pKa ~4.9-5.0 for the pyridine nitrogen and ~13 for the pyrrole NH) [1]. This difference arises because saturation of the 2,3-bond eliminates the electron-withdrawing aromatic conjugation of the pyrrole ring, increasing the basicity of the pyrrolidine nitrogen. At physiological pH 7.4, 2,3-dihydro-7-azaindole exists predominantly in its protonated form, whereas aromatic 7-azaindole remains largely neutral.
| Evidence Dimension | Basicity (pKa of N1 nitrogen) |
|---|---|
| Target Compound Data | pKa = 10.75±0.20 (predicted) |
| Comparator Or Baseline | 7-Azaindole: pyridine nitrogen pKa ~4.9-5.0; pyrrole NH pKa ~13 |
| Quantified Difference | ΔpKa ~5.8-6.8 units higher for 2,3-dihydro-7-azaindole N1 |
| Conditions | Predicted pKa values using ACD/Labs Percepta Platform; experimental values from literature for 7-azaindole |
Why This Matters
This 5-6 unit pKa shift directly impacts ionization state at physiological pH, influencing membrane permeability, solubility, and target binding interactions in kinase inhibitor design.
- [1] Adrian, F., et al. (2011). 7-Azaindole as a versatile scaffold for kinase inhibitor design. Bioorganic & Medicinal Chemistry Letters, 21(18), 5558-5562. View Source
